molecular formula C36H52ClN7O7S B1262751 3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate

3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate

Cat. No. B1262751
M. Wt: 762.4 g/mol
InChI Key: UTEWPWZMKOOWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 495-7 is a thiabicycloalkane. It derives from an ATTO 495-2.

Scientific Research Applications

Synthesis and Properties in Fluorochrome Development

The compound has been utilized in the synthesis of fluorochromes. For example, it was involved in the development of a lecithin-analogous fluorochrome for staining tests with LM and Hela cells, demonstrating its potential in cellular imaging and diagnostics (Erbrich & Zimmermann, 1981).

In Coordination Polymers and Crystallography

The compound's derivatives, particularly those involving biotin, have been used in the creation of chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers were characterized for their structure and coordination behavior, contributing to the field of crystallography and materials science (Altaf & Stoeckli-Evans, 2013).

Biotin Synthesis

The compound plays a crucial role in the synthesis of biotin, a vital nutrient. A study outlined a new synthesis pathway for biotin, starting from a derivative of this compound (Zav’yalov et al., 2006).

Development of Cytotoxic Compounds

It has been used in synthesizing acridine derivatives with potential cytotoxic properties. These derivatives showed significant interactions with DNA and exhibited activity against certain cell lines, indicating their potential in cancer research (Janovec et al., 2011).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound's derivatives have been explored for various synthetic routes and reactions, contributing to the development of new pharmacological agents (Roman, 2013).

Development of Imaging Agents

It has been involved in the synthesis of imaging agents, like Bis(thiosemicarbazone)-Biotin and Met-ac-TE3A, which showed promise in tumor imaging applications (Singh et al., 2016).

properties

Product Name

3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate

Molecular Formula

C36H52ClN7O7S

Molecular Weight

762.4 g/mol

IUPAC Name

N-[5-[4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]butanoylamino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;perchlorate

InChI

InChI=1S/C36H51N7O3S.ClHO4/c1-41(2)27-16-14-25-21-26-15-17-28(42(3)4)23-31(26)43(30(25)22-27)20-10-13-34(45)38-19-9-5-8-18-37-33(44)12-7-6-11-32-35-29(24-47-32)39-36(46)40-35;2-1(3,4)5/h14-17,21-23,29,32,35H,5-13,18-20,24H2,1-4H3,(H3-,37,38,39,40,44,45,46);(H,2,3,4,5)

InChI Key

UTEWPWZMKOOWCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCC(=O)NCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
Reactant of Route 2
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3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
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3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
Reactant of Route 4
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3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
Reactant of Route 5
Reactant of Route 5
3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
Reactant of Route 6
Reactant of Route 6
3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate

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